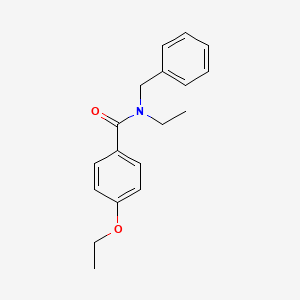

![molecular formula C18H29N5O2 B5603264 3,4,4-trimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}pyrrolidin-3-ol](/img/structure/B5603264.png)

3,4,4-trimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}pyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves strategic functionalization to enhance biological activity. A notable method involves the construction of the pyrimidine core via cyclization reactions, followed by substituent additions at strategic positions to modulate the compound's properties (Mohamed et al., 2011). Another approach utilized nucleophilic substitution reactions to introduce piperazine moieties, aiming at generating compounds with improved pharmacological profiles (Mishriky & Moustafa, 2013).

Molecular Structure Analysis

The molecular structure of this compound, characterized by its pyrimidine, piperazine, and pyrrolidin-3-ol components, plays a crucial role in its binding affinity and selectivity towards biological targets. Molecular modeling studies have provided insights into how the central pyrimidine ring serves as a scaffold for dual inhibitors targeting cholinesterase and amyloid-β (Aβ)-aggregation, indicating its potential in addressing multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).

Chemical Reactions and Properties

Compounds with this core structure have been engaged in various chemical reactions, including nucleophilic substitution, to introduce additional functional groups. These reactions are pivotal for modifying the compound's chemical properties and enhancing its biological efficacy. For example, reactions involving piperazine derivatives have yielded compounds with promising anticonvulsant and anti-anoxic activities, suggesting the versatility of this chemical framework (Obniska et al., 2005).

Physical Properties Analysis

The physical properties of this compound, including solubility, melting point, and stability, are influenced by its structural components. The presence of multiple functional groups can impact its solubility in various solvents, which is critical for its application in different therapeutic formulations. The synthesis and structural elucidation of similar compounds provide valuable insights into understanding the physical characteristics that govern their behavior in biological systems (Khashi et al., 2015).

科学的研究の応用

Histamine H4 Receptor Ligands Development

Research has shown the synthesis and optimization of 2-aminopyrimidine derivatives as ligands for the histamine H4 receptor (H4R), indicating potential anti-inflammatory and antinociceptive activities. These compounds, including variations of the pyrimidine moiety and methylpiperazine substitutions, highlight the compound's role in developing H4R antagonists with implications in pain management (Altenbach et al., 2008).

Cholinesterase and Aβ-Aggregation Inhibitors

Another study focused on the design, synthesis, and structure-activity relationship (SAR) of 2,4-disubstituted pyrimidine derivatives. These compounds exhibited dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitory activities, positioning them as potential therapeutic agents against Alzheimer's disease (Mohamed et al., 2011).

Anti-anoxic Activity

Novel 4-(3-nitrophenyl)pyrimidine derivatives were synthesized and evaluated for their anti-anoxic (AA) activity, offering insights into the development of cerebral protective agents. This research underscores the potential therapeutic applications of pyrimidine derivatives in conditions associated with oxygen deprivation (Kuno et al., 1993).

Anticancer and Anti-inflammatory Agents

A study on pyrazolopyrimidines derivatives revealed their anticancer and anti-5-lipoxygenase activities, further expanding the compound's utility in medical research. These findings highlight the compound's potential in developing novel therapeutic strategies against cancer and inflammation-related disorders (Rahmouni et al., 2016).

Antimicrobial Activity

Derivatives of pyrimidine, such as those synthesized through various chemical reactions, have shown significant antimicrobial activity. This research opens avenues for the compound's application in combating bacterial infections, further emphasizing its versatility in drug development (Rahmouni et al., 2013).

特性

IUPAC Name |

(3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl)-[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O2/c1-13-14(15(24)23-11-17(2,3)18(4,25)12-23)10-19-16(20-13)22-8-6-21(5)7-9-22/h10,25H,6-9,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPJYFCVWXDXNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)N2CC(C(C2)(C)O)(C)C)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-hydroxyethyl)-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5603192.png)

![4-[(2,5-dimethoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603193.png)

![7-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5603194.png)

![N-[(benzylamino)carbonothioyl]-4-nitrobenzamide](/img/structure/B5603200.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-2,4-dimethylbenzamide](/img/structure/B5603209.png)

![N-(3-chlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5603213.png)

![(4aR*,7aS*)-4-(2-ethoxybenzoyl)-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5603217.png)

![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B5603232.png)

![2-(benzylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5603240.png)

![4-({4-[(2-propyl-1,3-thiazol-4-yl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5603255.png)

![2-amino-4-[(3,3-dimethyl-2-oxobutyl)thio]-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B5603282.png)

![1-[(4-bromobenzyl)oxy]-6-nitro-1H-1,2,3-benzotriazole](/img/structure/B5603288.png)